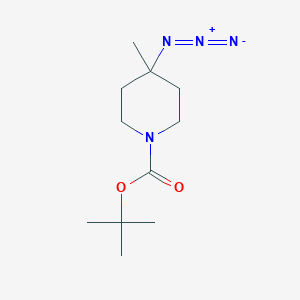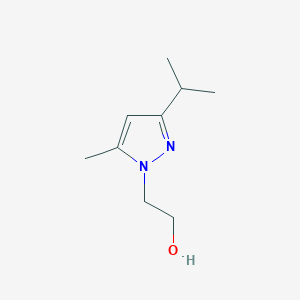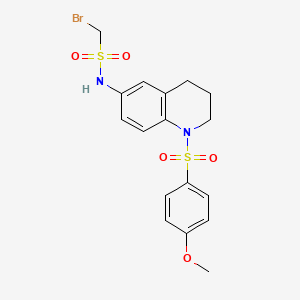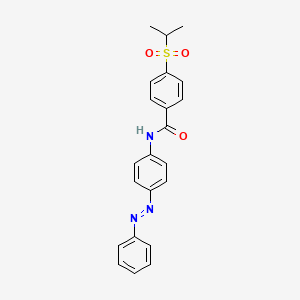
1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an azido group, a piperidine ring, and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction using sodium azide.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and batch processing.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Sodium azide is commonly used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property makes it useful in bioconjugation and labeling studies. The compound can also interact with enzymes and proteins, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethylethyl 4-(aminomethyl)-1-piperidinecarboxylate: Similar structure but with an aminomethyl group instead of an azido group.
1,1-Dimethylethyl 4-cyano-1-piperidinecarboxylate: Contains a cyano group instead of an azido group.
1,1-Dimethylethyl 4-hydroxy-1-piperidinecarboxylate: Features a hydroxy group in place of the azido group.
Uniqueness
1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. The azido group allows for specific reactions such as click chemistry, making this compound valuable in various research fields.
Eigenschaften
CAS-Nummer |
236406-17-0 |
|---|---|
Molekularformel |
C11H20N4O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
tert-butyl 4-azido-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20N4O2/c1-10(2,3)17-9(16)15-7-5-11(4,6-8-15)13-14-12/h5-8H2,1-4H3 |
InChI-Schlüssel |
WRKIJZWUSDHOPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene](/img/structure/B14138595.png)



![2-Chloro-5-[(4-chlorophenyl)amino]phenol](/img/structure/B14138626.png)



![1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea](/img/structure/B14138641.png)



